(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is also known as the norbornane framework. The presence of both an amino group and a carboxylic acid group makes it an interesting molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It can be used to study enzyme interactions and protein folding due to its unique structure.
Industry: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-Bicyclo[2.2.1]heptan-2-amine: This compound shares the bicyclo[2.2.1]heptane structure but lacks the carboxylic acid group.
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar structure but different stereochemistry.
Uniqueness
The uniqueness of (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups, which make it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8?/m1/s1 |
InChI Key |
MPUVBVXDFRDIPT-RSHNMJPRSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2(C(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N |
Origin of Product |
United States |
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